Pbrm1-BD2-IN-7

Epigenetics Bromodomain Inhibition Cancer Research

PBRM1-BD2-IN-7 (PB16) is the only PBRM1 bromodomain inhibitor that combines strict BD2 selectivity with validated cellular activity in prostate cancer models (LNCaP growth inhibition at 0.1–10 μM over 5 days). Unlike GNE-235, which lacks cellular efficacy, and PBRM1-BD2-IN-5, whose BD5 off-target binding (Kd 3.9 μM) confounds results, PBRM1-BD2-IN-7 enables clean, domain-specific functional readouts. Co-crystal structures reveal a unique ligand-binding pocket, providing a structural blueprint for medicinal chemistry SAR campaigns. Choose PBRM1-BD2-IN-7 when BD2-exclusive target engagement and disease-relevant cellular activity are non-negotiable.

Molecular Formula C16H15ClN2O
Molecular Weight 286.75 g/mol
Cat. No. B15139792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbrm1-BD2-IN-7
Molecular FormulaC16H15ClN2O
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C2NC3=C(C(=CC=C3)Cl)C(=O)N2
InChIInChI=1S/C16H15ClN2O/c1-9-5-3-6-10(2)13(9)15-18-12-8-4-7-11(17)14(12)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20)
InChIKeyOKLYBCNMVQMCRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBRM1-BD2-IN-7: A Selective, Cell-Active Probe for PBRM1 Bromodomain 2 in Cancer Epigenetics Research


PBRM1-BD2-IN-7 (CAS 2819989-68-7) is a small-molecule inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a subunit of the PBAF chromatin remodeling complex [1]. It exhibits an IC50 of 0.29 μM for PBRM1-BD2 and has been identified as the compound 'PB16' in primary research literature [2]. This compound belongs to a class of epigenetic probes developed to dissect PBRM1 biology, but unlike many alternatives, it demonstrates validated cellular activity in PBRM1-dependent cancer models [3].

Why PBRM1-BD2-IN-7 Cannot Be Interchanged with Other PBRM1 Bromodomain Inhibitors


Generic substitution among PBRM1 bromodomain inhibitors fails due to significant divergence in BD2 vs. BD5 domain selectivity, cellular target engagement efficacy, and off-target profiles. Prior chemical probes exhibited poor selectivity for PBRM1 over structurally related bromodomains in SMARCA2/4, or they lacked validated cellular activity, limiting their utility as functional probes [1]. Even within the same chemical series (PBRM1-BD2-IN-1, -2, -4, -5, -7, -8), marked differences in potency (IC50 range: 0.16 μM to 1.0 μM) and selectivity profiles render them functionally non-interchangeable in both biochemical and cellular assays .

Quantitative Differentiation Evidence: PBRM1-BD2-IN-7 vs. In-Class Comparators


Biochemical Potency: PBRM1-BD2-IN-7 vs. PBRM1-BD2-IN-1

In direct biochemical assays for PBRM1-BD2 inhibition, PBRM1-BD2-IN-7 exhibits an IC50 of 0.29 μM, while PBRM1-BD2-IN-1 shows a slightly lower IC50 of 0.20 μM . This marginal 90 nM difference suggests near-equivalent biochemical potency, indicating that potency alone does not define the value proposition; instead, the differential lies in cellular activity and domain selectivity.

Epigenetics Bromodomain Inhibition Cancer Research

Cellular Activity Validation: PBRM1-BD2-IN-7 (PB16) vs. GNE-235

A critical differentiator is validated cellular activity. While both PBRM1-BD2-IN-7 (PB16) and GNE-235 are selective PBRM1-BD2 inhibitors, PB16 demonstrates activity in PBRM1-dependent cancer cell models, whereas GNE-235 does not [1]. In LNCaP prostate cancer cells, PBRM1-BD2-IN-7 selectively inhibited growth at higher concentrations (0.1-10 μM) over a 5-day period, establishing it as a cell-active probe .

Epigenetics Chemical Probe Validation Prostate Cancer

BD5 Off-Target Selectivity Profile: PBRM1-BD2-IN-7 vs. PBRM1-BD2-IN-5

PBRM1 contains six bromodomains, and BD5 is the most structurally similar to BD2. Selectivity against BD5 is critical for a clean BD2 probe. While explicit Kd data for PBRM1-BD2-IN-7 against BD5 is not fully reported, comparator PBRM1-BD2-IN-5 demonstrates substantial BD5 off-target binding (Kd = 3.9 μM) alongside its BD2 activity (Kd = 1.5 μM) [1]. The J. Med. Chem. article characterizes PBRM1-BD2-IN-7 as a BD2-selective inhibitor, implying a significantly higher BD5 Kd than IN-5 [2].

Epigenetics Domain Selectivity Chemical Probe

Structural Basis for Selectivity: Unique Ligand-Binding Pocket Utilization

The selectivity of PBRM1-BD2-IN-7 (PB16) is mediated by a unique ligand-binding pocket within PBRM1-BD2, which is not present in closely related bromodomains like SMARCA2/4 [1]. X-ray crystallography and mutagenesis studies identified a critical tyrosine residue in PBRM1 that creates this distinct binding pocket, essential for selective inhibitor engagement [2]. This mechanism is shared with GNE-235 but distinguishes PB16 from pan-SMARCA/PB1 inhibitors that lack this structural selectivity .

Structural Biology Medicinal Chemistry Selectivity Mechanism

Optimal Application Scenarios for PBRM1-BD2-IN-7 in Epigenetic and Oncology Research


Cellular Validation of PBRM1-BD2 Dependency in Prostate Cancer Models

PBRM1-BD2-IN-7 is uniquely suited for cellular studies examining PBRM1-BD2 function in prostate cancer. Its validated activity in LNCaP cells (inhibiting growth at 0.1-10 μM over 5 days) provides a clear functional readout, whereas other selective inhibitors like GNE-235 lack this cellular efficacy [1]. This makes it an essential tool for dissecting the role of PBRM1 bromodomains in tumorigenesis and for validating target engagement in a disease-relevant context.

Deconvolving BD2 vs. BD5 Domain Functions Using a Clean BD2 Probe

Due to its inferred selectivity for BD2 over BD5, PBRM1-BD2-IN-7 is ideal for experiments designed to isolate the specific transcriptional and phenotypic consequences of BD2 inhibition [1]. This contrasts with PBRM1-BD2-IN-5, which exhibits significant BD5 binding (Kd = 3.9 μM) and may produce confounding results from dual-domain engagement. Researchers can employ PBRM1-BD2-IN-7 to generate cleaner, domain-specific hypotheses.

Structure-Based Drug Discovery and Chemical Probe Optimization

The elucidation of a unique ligand-binding pocket in PBRM1-BD2, facilitated by PBRM1-BD2-IN-7 (PB16) co-crystal structures, provides a valuable blueprint for medicinal chemists [1]. This structural information can be leveraged to design next-generation inhibitors with improved selectivity, potency, or pharmacokinetic properties, targeting the same distinct pocket. It serves as a critical reference point for structure-activity relationship (SAR) campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pbrm1-BD2-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.